molecular formula C4H9ClO2 B13764526 3-Chlorobutane-1,2-diol CAS No. 53496-34-7

3-Chlorobutane-1,2-diol

Cat. No.: B13764526
CAS No.: 53496-34-7
M. Wt: 124.56 g/mol
InChI Key: CWHYTESDVACLIN-UHFFFAOYSA-N
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Description

3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C4H9ClO2 and a molecular weight of 124.57 g/mol . This chlorinated diol is characterized by a density of approximately 1.224 g/cm³ and a boiling point of 256.8°C at 760 mmHg . Its structure features both hydroxyl groups and a chlorine atom, making it a potential building block or intermediate in synthetic organic chemistry research . The compound's SMILES notation is CC(Cl)C(O)CO, and its InChI Key is CWHYTESDVACLIN-UHFFFAOYSA-N, which are essential for compound identification and database searches . As a specialty chemical, it is used exclusively in laboratory research settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53496-34-7

Molecular Formula

C4H9ClO2

Molecular Weight

124.56 g/mol

IUPAC Name

3-chlorobutane-1,2-diol

InChI

InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3

InChI Key

CWHYTESDVACLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(CO)O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Chlorobutane 1,2 Diol

Stereoselective Synthesis of 3-Chlorobutane-1,2-diol Enantiomers

Achieving enantiopurity in this compound is paramount for its use as a chiral building block. Methodologies to achieve this focus on introducing chirality through catalytic processes, stereoselective reductions, or the temporary use of chiral auxiliaries.

Asymmetric catalysis provides an atom-economical pathway to chiral diols from simple prochiral precursors. nih.govsioc-journal.cn A highly effective strategy for synthesizing chiral 1,2-diols is the asymmetric dihydroxylation (AD) of alkenes. For the synthesis of this compound, a logical precursor would be 3-chloro-1-butene. Using the Sharpless asymmetric dihydroxylation, this alkene can be converted into the desired chiral diol with high enantioselectivity. The choice of the chiral ligand (e.g., in AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed.

Another catalytic approach involves the electrochemically driven stereoselective synthesis from vinylarenes, which can be adapted for other olefins. rsc.org This method can produce syn-1,2-diols by avoiding transition metal catalysts and external oxidants, proceeding through an electrooxidation of the olefin followed by nucleophilic attack. rsc.org

Table 1: Asymmetric Dihydroxylation of 3-Chloro-1-butene

Catalyst System Product Enantiomer Typical Enantiomeric Excess (ee)
AD-mix-α (1R,2R)-3-chlorobutane-1,2-diol >95%
AD-mix-β (1S,2S)-3-chlorobutane-1,2-diol >95%

An alternative strategy involves the enantioselective reduction of a prochiral ketone precursor. A suitable intermediate for this compound is an α-hydroxy ketone, such as 3-chloro-1-hydroxybutan-2-one. The microbial asymmetric reduction of ketones is a powerful tool for creating chiral alcohols. researchgate.net Various yeast strains or isolated enzymes (ketoreductases) can reduce the carbonyl group to a hydroxyl group with high enantioselectivity. researchgate.net

Alternatively, chemical catalysis using chiral metal complexes, such as those based on ruthenium with chiral phosphine (B1218219) ligands, can achieve highly enantioselective hydrogenation of the ketone, establishing the stereocenter at the C2 position. The stereochemistry of the existing C3 center can influence the diastereoselectivity of the reduction.

Table 2: Enantioselective Reduction of 3-Chloro-1-hydroxybutan-2-one

Reduction Method Catalyst/Biocatalyst Product Diastereomer Typical Selectivity (ee/de)
Asymmetric Hydrogenation (R)-BINAP-RuCl₂ (2R,3R/S)-3-chlorobutane-1,2-diol >98% ee
Biocatalytic Reduction Pichia minuta JCM 3622 (R)-configured alcohol >99% ee researchgate.net
Biocatalytic Reduction Engineered Ketoreductase (S)-configured alcohol >99% ee

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com For the synthesis of this compound, an unsaturated carboxylic acid derivative, such as crotonic acid, can be attached to a chiral auxiliary like an Evans oxazolidinone. wikipedia.org

The subsequent dihydroxylation of the double bond is directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer preferentially. After the diol is formed, the auxiliary is cleaved hydrolytically to yield the enantiomerically enriched product. This method is particularly powerful for establishing multiple contiguous stereocenters. wikipedia.org

Regioselective Synthesis of this compound Isomers

Controlling the exact position of the chlorine atom on the butanediol (B1596017) backbone is a significant challenge. The properties and utility of chlorobutanediols are highly dependent on which isomer is present. Therefore, regioselective synthetic methods are crucial.

Direct chlorination of a pre-existing butanediol, such as butane-1,2-diol, often leads to a mixture of products and is difficult to control. A more effective approach is to introduce the halogen and hydroxyl groups concurrently or sequentially using an alkene precursor where the regiochemical outcome is more predictable. Several factors influence the regioselectivity of halogenation reactions, including the substrate, the halogenating agent, and the reaction conditions. numberanalytics.com

For instance, the halofunctionalization of an unsaturated alcohol like but-3-ene-2-ol can be controlled. The reaction of this substrate with a source of electrophilic chlorine (e.g., N-chlorosuccinimide) can proceed via a cyclic halonium ion intermediate. The subsequent intramolecular attack by the hydroxyl group or intermolecular attack by water would lead to a cyclic ether or the desired chlorodiol, respectively, with regioselectivity governed by Markovnikov's or anti-Markovnikov's principles, depending on the reaction specifics. The use of directing groups can further enhance control over the position of halogenation. numberanalytics.com Non-heme iron halogenases also offer a biocatalytic route for highly regioselective radical halogenation on unactivated C-H bonds, guided by substrate positioning within the enzyme's active site. rsc.org

Selective monofunctionalization of a symmetric or near-symmetric diol is a powerful strategy for achieving regiochemical control. researchgate.net Diarylborinic acid catalysis, for example, has emerged as an efficient method for the regioselective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org

In the context of synthesizing this compound, one could start with butane-1,2,3-triol. A diarylborinic acid catalyst could be used to form a temporary borinate ester with the 1,2-diol portion, effectively protecting it. This would leave the hydroxyl group at C3 available for selective functionalization. This hydroxyl could be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a chloride ion via an SN2 reaction. This sequence ensures the chlorine atom is introduced specifically at the C3 position. This method is competitive with traditional organotin-catalyzed reactions but avoids the use of toxic reagents. organic-chemistry.org

Green Chemistry Approaches to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves developing pathways that are highly selective, efficient, and environmentally benign.

Biocatalytic Pathways for this compound Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their high stereo- and regioselectivity under mild reaction conditions. While direct biocatalytic synthesis of this compound is not extensively documented, the production of its analogues demonstrates the potential of these pathways.

Key enzymatic reactions applicable to chlorodiol synthesis include:

Dehalogenation: Hydrolytic dehalogenases catalyze the cleavage of carbon-halogen bonds. researchgate.netmdpi.com These enzymes are crucial in the degradation of halogenated compounds and can be harnessed for synthesis. mdpi.comnih.gov For instance, haloalkane dehalogenases can convert halogenated precursors into the corresponding alcohols. mdpi.com

Epoxide Hydrolysis: Epoxide hydrolases (EHs) catalyze the ring-opening of epoxides to form corresponding vicinal diols. nih.govresearchgate.net The enzymatic hydrolysis of a precursor like 3-chloro-1,2-epoxybutane would be a direct route to this compound. iucr.orgevitachem.com Studies on analogues such as epichlorohydrin (B41342) show its hydrolysis to 3-chloro-1,2-propanediol (B139630) is catalyzed by microsomal epoxide hydrolases. who.int

Asymmetric Reduction: Alcohol dehydrogenases (ADHs) and other reductases can stereoselectively reduce ketone precursors. uni-duesseldorf.de This is particularly valuable for producing specific enantiomers of chiral diols.

A notable example in the synthesis of a related compound involves a two-enzyme system for producing (R)-3-chloropropane-1,2-diol from the prochiral 1,3-dichloropropan-2-ol. researchgate.net A haloalcohol dehalogenase from Corynebacterium sp. N-1074 enantioselectively converts the substrate to R-rich epichlorohydrin, which is then hydrolyzed by a stereospecific epoxide hydrolase to yield the final diol. researchgate.net Multi-enzyme cascades have also been engineered to convert highly toxic compounds like 1,2,3-trichloropropane (B165214) into valuable chemicals like glycerol (B35011), with 3-chloropropane-1,2-diol as a key intermediate. mdpi.com

Table 1: Examples of Biocatalytic Pathways for Chlorodiol Analogue Synthesis

Enzyme(s) Substrate Product Organism/Source Reference
Haloalcohol Dehalogenase, Epoxide Hydrolase 1,3-Dichloropropan-2-ol (R)-3-Chloropropane-1,2-diol Corynebacterium sp. N-1074 researchgate.net
Epoxide Hydrolase (microsomal) Epichlorohydrin 3-Chloro-1,2-propanediol Mouse Liver who.int
Epoxide Hydrolase (B1EPH2) (R/S)-1,2-Epoxybutane 1,2-Butanediol Endophytic Streptomyces iucr.org
Haloalkane Dehalogenase Various Halogenated Alkanes (e.g., 1-chlorobutane) Corresponding Alcohols Sphingomonas paucimobilis UT26 muni.cz

Solvent-Free and Atom-Economical Syntheses

The principles of atom economy and the reduction of solvent use are central to green chemistry. An atom-economical reaction maximizes the incorporation of all materials used in the process into the final product. royalsocietypublishing.org

Potential atom-economical routes to this compound include:

Dihydroxylation of 3-chloro-1-butene: This reaction directly converts the alkene into the vicinal diol, incorporating both hydroxyl groups with 100% atom economy for those atoms. This transformation can be achieved using various oxidants, and modern methods focus on replacing toxic reagents like osmium tetroxide with greener alternatives. researchgate.net

Hydrolysis of 3-chloro-1,2-epoxybutane: The ring-opening of the corresponding epoxide with water is a highly atom-economical method to produce the diol. byjus.com

Solvent-free, or neat, reaction conditions are highly desirable as they eliminate waste and hazards associated with solvent use, purification, and disposal. rsc.org Methodologies have been developed for the synthesis of halohydrin esters from diols and fatty acids under solvent-free conditions, demonstrating the feasibility of this approach for related compounds. rsc.org Similarly, the ring-opening of cyclic ethers to produce halohydrins has been achieved efficiently without solvents or catalysts. rsc.org Another approach describes a metal-free, one-pot synthesis of cyclic carbonates from halohydrins and CO2, where the halohydrin itself can act as the solvent, showcasing an innovative way to minimize external solvent use. nih.gov

Table 2: Comparison of Potential Atom-Economical Routes to Vicinal Diols | Synthetic Route | Key Reactants | Key Product(s) | Atom Economy | Key Features | Reference | | --- | --- | --- | --- | --- | | Alkene Dihydroxylation | Alkene, Oxidant, Water | Vicinal Diol | High | Direct conversion of C=C bond. Aims to replace hazardous oxidants like OsO4. | researchgate.netacs.org | | Epoxide Hydrolysis | Epoxide, Water | Vicinal Diol | Very High | Direct addition of water across the epoxide ring. | nih.govbyjus.com | | Deoxydehydration (Reverse Reaction) | Vicinal Diol, Reductant | Alkene, Water | Poor (for diol synthesis) | Primarily used for converting biomass-derived diols to alkenes. | royalsocietypublishing.org |

Chemoenzymatic Synthesis of this compound and its Analogues

Chemoenzymatic synthesis merges the advantages of chemical and biological catalysis to create efficient and selective reaction cascades. researchgate.net These one-pot processes can avoid the costly and waste-generating isolation of intermediates, leading to more streamlined and sustainable syntheses. researchgate.netnih.gov Chiral halohydrins are valuable intermediates in the pharmaceutical industry, and chemoenzymatic routes provide elegant and sustainable access to them. acs.orgacs.org

Recent advances have focused on combining metal-catalyzed reactions with enzymatic reductions in concurrent or sequential one-pot systems. researchgate.net A prominent strategy for synthesizing chiral halohydrins involves a cascade that combines gold-catalyzed hydration of a haloalkyne with a stereoselective bioreduction of the resulting α-haloketone intermediate. acs.orgacs.orgrsc.org

In one such process, a gold(I) N-heterocyclic carbene (NHC) catalyst facilitates the regioselective hydration of various haloalkynes in an aqueous medium. acs.org The α-halomethyl ketone formed in situ is then reduced by a co-existing alcohol dehydrogenase (ADH) to the desired halohydrin. acs.orgacs.org The use of stereocomplementary ADHs allows for the synthesis of both (R)- and (S)-enantiomers with high yields (65-86%) and excellent enantiomeric excess (>98% ee). acs.orgrsc.org

Another powerful chemoenzymatic approach involves the one-pot, multi-enzyme reduction of an α-chloro-α,β-unsaturated ketone. acs.orgnih.govuniovi.es In a reported synthesis of a complex chlorohydrin analogue, an ene-reductase (ERED) first reduces the carbon-carbon double bond, followed by the reduction of the ketone by an alcohol dehydrogenase (ADH). acs.orguniovi.es This dual-enzyme system, operating under mild conditions, can produce specific diastereomers of the target chlorohydrin with high conversion and selectivity. uniovi.es

Table 3: Examples of Chemoenzymatic Cascades for Halohydrin Synthesis | Catalysts | Initial Substrate | Intermediate | Final Product | Key Features | Reference | | --- | --- | --- | --- | --- | | Gold(I) NHC, Alcohol Dehydrogenase (ADH) | Haloalkyne | α-Halomethyl Ketone | Chiral Halohydrin | Concurrent one-pot reaction in aqueous media; stereocomplementary ADHs provide access to both enantiomers. | acs.orgacs.org | | Ene-Reductase (ERED), Alcohol Dehydrogenase (ADH) | α-Chloro-α,β-unsaturated Ketone | α-Chloroketone | Chiral Saturated Chlorohydrin | Stereodivergent cascade using two enzymes; produces specific diastereomers with high selectivity. | acs.orguniovi.es | | Lipase (Pseudomonas cepacia) | α-Chloroketone | Racemic Chlorohydrin | (S)-Chlorohydrin, (R)-Chloroacetate | One-pot reduction followed by in-situ kinetic resolution of the chlorohydrin intermediate. | nih.gov |

Mechanistic Investigations of 3 Chlorobutane 1,2 Diol Reactions

Nucleophilic Substitution Reactions of the Chloro- Moiety in 3-Chlorobutane-1,2-diol

The carbon atom bonded to the chlorine in this compound is a key site for nucleophilic attack. These reactions can proceed through either intramolecular or intermolecular pathways, governed by the reaction conditions and the nature of the nucleophile.

In the presence of a base, this compound can undergo an intramolecular nucleophilic substitution to form a cyclic ether. The most probable pathway involves the deprotonation of one of the hydroxyl groups to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing the chloride ion.

Given the structure of this compound, cyclization involving the hydroxyl group at the C-2 position is favored. This attack results in the formation of a stable, three-membered epoxide ring (an oxirane), specifically 2-(1-chloroethyl)oxirane. This process is a variation of the Williamson ether synthesis. The formation of a four-membered oxetane (B1205548) ring via the C-1 hydroxyl group is kinetically and thermodynamically less favorable. The general mechanism is promoted by a base that facilitates the formation of the nucleophilic alkoxide.

When an external nucleophile is introduced, it can compete with the internal alkoxide, leading to an intermolecular substitution reaction at the C-3 position. The chlorine atom is on a secondary carbon, which means the substitution can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. youtube.comutexas.edu

Conversely, the S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. youtube.com This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures. The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the concentration of the substrate, exhibiting first-order kinetics. youtube.com

Oxidative Transformations of Hydroxyl Groups in this compound

The primary (C-1) and secondary (C-2) hydroxyl groups of this compound can be oxidized using various reagents to yield different products.

The oxidation products of this compound depend on the type of alcohol being targeted and the strength of the oxidizing agent.

Oxidation of the Secondary Alcohol: The hydroxyl group at C-2 is secondary and can be oxidized to a ketone, yielding 3-chloro-1-hydroxybutan-2-one.

Oxidation of the Primary Alcohol: The hydroxyl group at C-1 is primary. Mild oxidizing agents can convert it selectively to an aldehyde, forming 3-chloro-2-hydroxybutanal. Stronger oxidizing agents will further oxidize the aldehyde to a carboxylic acid, resulting in 3-chloro-2-hydroxybutanoic acid. libretexts.org

Exhaustive Oxidation: Using a strong oxidizing agent, such as potassium permanganate (B83412) or potassium dichromate(VI) in acidic conditions under reflux, will oxidize both hydroxyl groups. libretexts.org This would produce 3-chloro-2-oxobutanoic acid.

As a vicinal diol, this compound can undergo oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. rsc.orgias.ac.in This reaction, known as glycol fission, is characteristic of reagents like periodic acid (HIO(_4)) in the Malaprade reaction or lead tetraacetate in the Criegee oxidation. wikipedia.orgchemistrysteps.com

The mechanism for both reagents involves the formation of a cyclic intermediate. wikipedia.orgchemistrysteps.com For the periodate (B1199274) oxidation, the diol attacks the iodine atom, forming a cyclic periodate ester. chemistrysteps.com This intermediate then undergoes a concerted rearrangement where the C1-C2 bond breaks, and the electrons move to form two new carbonyl groups and reduce the iodine. In the case of this compound, this cleavage results in the formation of two smaller aldehyde molecules: acetaldehyde (B116499) (from the C1-C2 fragment) and chloroacetaldehyde (B151913) (from the C3-C4 fragment containing the chlorine). The Criegee oxidation follows a similar mechanistic pathway involving a cyclic lead(IV) intermediate. wikipedia.org

Reductive Transformations of this compound

Reductive processes can target the chloro group of this compound. The specific outcome depends on the reducing agent employed.

A common transformation is the reduction of the carbon-chlorine bond, which is a dehalogenation reaction. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the alkyl halide functionality to an alkane. In this case, the reaction would cleave the C-Cl bond and replace it with a C-H bond, yielding butane-1,2-diol. Similarly, catalytic hydrogenation using H(_2) gas with a metal catalyst such as palladium or platinum can also achieve this reduction. Other methods, such as using a borohydride (B1222165) exchange resin, are also effective for the reduction of alkyl halides. scispace.com These reactions are valuable for removing the halogen while preserving the diol functionality. Optically active chlorohydrins are also recognized as important intermediates in the synthesis of various organic compounds. acs.org

Chemoselective Reduction of the Chlorine Atom

The chemoselective reduction of the chlorine atom in this compound to yield butane-1,2-diol presents a significant challenge due to the presence of the two hydroxyl groups. The direct reductive cleavage of a C-Cl bond in the presence of alcohols requires a reagent that is selective for the halogen.

Mechanistically, such a reduction can be achieved using various methods, including catalytic hydrogenation or hydride-donating reagents. In catalytic hydrogenation, the reaction would proceed on the surface of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas. The mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.

Alternatively, hydride reagents can be employed. While strong hydride donors like lithium aluminum hydride (LiAlH₄) would likely reduce the hydroxyl groups as well, more selective reagents could potentially be used. For instance, sodium borohydride (NaBH₄) is generally not reactive enough to reduce alkyl halides, but its reactivity can be modulated by additives. A potential mechanistic pathway for a selective reduction would involve the direct nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the chlorine, in an Sₙ2 fashion, with the chloride ion acting as the leaving group.

The choice of solvent and reaction conditions is critical to favor the reduction of the C-Cl bond over reactions involving the hydroxyl groups. Protic solvents, for example, can deactivate strong hydride reagents.

Stereochemical Outcomes of Reduction Reactions

The reduction of this compound, which is a chiral molecule, has significant stereochemical implications. The compound exists as a pair of enantiomers: (2R,3R)-3-chlorobutane-1,2-diol and (2S,3S)-3-chlorobutane-1,2-diol, and another pair of diastereomers: (2R,3S)-3-chlorobutane-1,2-diol and (2S,3R)-3-chlorobutane-1,2-diol.

When the reduction of the chlorine atom proceeds via an Sₙ2 mechanism, it results in an inversion of configuration at the C-3 carbon. For example, the reduction of (2R,3S)-3-chlorobutane-1,2-diol would yield (2R,3R)-butane-1,2-diol. Conversely, a reaction proceeding through a radical or carbocation intermediate would likely lead to a racemic mixture at the C-3 center.

The stereochemistry of the diol can also influence the outcome of the reduction. The relative orientation of the hydroxyl groups and the chlorine atom can affect the rate and stereoselectivity of the reaction by influencing the approach of the reducing agent.

Starting Material (Stereoisomer)Reduction MechanismExpected Product (Stereoisomer)
(2R,3S)-3-Chlorobutane-1,2-diolSₙ2(2R,3R)-Butane-1,2-diol
(2S,3R)-3-Chlorobutane-1,2-diolSₙ2(2S,3S)-Butane-1,2-diol
(2R,3R)-3-Chlorobutane-1,2-diolSₙ2(2R,3S)-Butane-1,2-diol
(2S,3S)-3-Chlorobutane-1,2-diolSₙ2(2S,3R)-Butane-1,2-diol

Acid- and Base-Catalyzed Reactions of this compound

Rearrangement Reactions

Acid-Catalyzed Rearrangements:

In the presence of a strong acid, this compound can undergo rearrangement reactions analogous to the pinacol (B44631) rearrangement. The mechanism is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. The more stable carbocation is preferentially formed. In the case of this compound, protonation of the secondary hydroxyl group at C-2 would lead to a secondary carbocation, while protonation of the primary hydroxyl at C-1 would lead to a primary carbocation. Therefore, formation of the carbocation at C-2 is more likely.

Once the carbocation is formed, a 1,2-hydride shift or a 1,2-alkyl (methyl) shift can occur to yield a more stable carbocation. This is then followed by deprotonation to give the final rearranged product, which is typically a ketone or an aldehyde. For example, a 1,2-hydride shift from C-1 to C-2 would result in a protonated aldehyde, which upon deprotonation would yield 3-chloro-2-butanone. The presence of the electron-withdrawing chlorine atom can influence the stability of the carbocation intermediates and thus the migratory aptitude of the adjacent groups. msu.eduquora.com

Base-Catalyzed Rearrangements:

Under basic conditions, the most likely reaction of this compound is an intramolecular Williamson ether synthesis to form an epoxide. wikipedia.org The mechanism involves the deprotonation of one of the hydroxyl groups by the base to form an alkoxide. The more acidic secondary hydroxyl group is more likely to be deprotonated. The resulting alkoxide can then act as an intramolecular nucleophile, attacking the carbon atom bearing the chlorine in an Sₙ2 reaction. echemi.com This results in the formation of a three-membered epoxide ring with the expulsion of the chloride ion. For this intramolecular cyclization to occur efficiently, the alkoxide and the chlorine atom must be in an anti-periplanar conformation. echemi.com

This reaction is expected to be highly stereospecific. For example, the treatment of (2R,3S)-3-chlorobutane-1,2-diol with a base would be expected to yield trans-2,3-epoxybutane, while the (2R,3R)-isomer would yield the cis-epoxide.

Condensation and Polymerization Mechanisms

The bifunctional nature of this compound, possessing two hydroxyl groups, allows it to act as a monomer in condensation polymerization reactions to form polyethers or polyesters.

In a polycondensation reaction to form a polyether, the diol molecules can be linked together via ether bonds. This can be achieved under acidic or basic conditions. For instance, under acidic conditions, one hydroxyl group can be protonated and leave as water, allowing another diol molecule to attack the resulting carbocation. However, this process can be complicated by the rearrangement reactions discussed earlier. A more controlled polymerization can be achieved under basic conditions, where the formation of an epoxide intermediate can be followed by ring-opening polymerization.

For the formation of polyesters, this compound would need to be reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester). The reaction involves the esterification of the hydroxyl groups of the diol with the carboxyl groups of the diacid, with the elimination of a small molecule like water or HCl. The resulting polymer would have repeating units linked by ester bonds. The presence of the chlorine atom on the polymer backbone would impart specific properties to the resulting polyester (B1180765).

Stereochemical Analysis and Control in 3 Chlorobutane 1,2 Diol Chemistry

Absolute Configuration Determination of 3-Chlorobutane-1,2-diol Enantiomers

Establishing the absolute configuration of the enantiomers of this compound is fundamental to understanding its chemical and biological behavior. Since enantiomers possess identical physical properties except for their interaction with plane-polarized light, advanced spectroscopic and crystallographic methods are required for their unambiguous assignment.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive methods for determining absolute configuration. hindsinstruments.com

Vibrational Circular Dichroism (VCD) measures the differential absorption of polarized infrared light by vibrating molecules. hindsinstruments.com It provides detailed structural information about the entire molecule. For complex molecules like this compound, the absolute configuration is typically determined by comparing the experimental VCD spectrum with quantum chemical predictions for each enantiomer. hindsinstruments.comresearchgate.net This combination of experimental measurement and computational analysis is a robust approach for assigning stereochemistry, especially for molecules that are difficult to crystallize. hindsinstruments.com For vicinal diols, derivatization can sometimes be employed to simplify analysis; for instance, forming di-Mo-intermediates can be a useful strategy in VCD studies. frontiersin.org

Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized ultraviolet-visible light associated with electronic transitions. researchgate.net While VCD probes the vibrational structure, ECD provides information about the spatial arrangement of chromophores. The hydroxyl and chloro groups in this compound are weak chromophores, which can make direct ECD analysis challenging. However, like VCD, ECD is often used in conjunction with computational modeling to predict the spectra for possible stereoisomers and match them to experimental data. researchgate.net

Table 1: Comparison of Chiroptical Methods for Stereochemical Analysis
TechniquePrincipleApplication to this compoundKey Advantage
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared (IR) light by vibrating molecules. hindsinstruments.comProvides a rich, fingerprint-like spectrum. Absolute configuration is assigned by comparing the experimental spectrum to DFT-calculated spectra of the (2R,3R) and (2S,3S) or (2R,3S) and (2S,3R) enantiomers. hindsinstruments.comresearchgate.netHigh sensitivity to the overall 3D structure; applicable to a wide range of molecules in solution. rsc.org
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light by chromophores. researchgate.netAnalysis relies on the electronic transitions of the chloro and hydroxyl groups. The assignment is typically confirmed through computational prediction of the ECD spectrum. researchgate.netHighly sensitive to the stereochemical environment around chromophores.

NMR Spectroscopic Methods for Relative and Absolute Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of methods for determining both relative and absolute stereochemistry in solution.

For determining the relative stereochemistry (syn vs. anti), analysis of scalar coupling constants, such as 3JHH and 2,3JCH, is a valuable tool. nmrwiki.org These coupling constants are dependent on the dihedral angle between the coupled nuclei, which in turn reflects the preferred conformation and thus the relative arrangement of substituents along the carbon backbone. nmrwiki.org

For the assignment of absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established technique. researchgate.net The diol is reacted with both enantiomers of a CDA, such as (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA), to form a pair of diastereomeric esters. researchgate.net A comparison of the 1H or 13C NMR spectra of these two diastereomers reveals systematic chemical shift differences (ΔδRS = δR - δS). The sign and magnitude of these differences for protons near the stereocenters can be correlated to the absolute configuration of the original diol based on established empirical models. researchgate.net Furthermore, low-temperature NMR studies of a single derivative can also be used to deduce the absolute configuration by analyzing conformational populations. nih.gov

Table 2: NMR Spectroscopic Methods for Stereochemical Determination of Diols
MethodPrincipleInformation ObtainedExample Application
J-Coupling AnalysisMeasurement of scalar coupling constants (e.g., 3JHH) which are dependent on the dihedral angle between atoms. nmrwiki.orgRelative Stereochemistry (syn vs. anti)Distinguishing between the erythro and threo diastereomers of this compound by analyzing the H2-H3 coupling constant.
Chiral Derivatizing Agents (e.g., MPA)Formation of two diastereomeric derivatives by reacting the diol with (R)- and (S)-CDAs. The absolute configuration is determined by comparing their NMR spectra (ΔδRS analysis). researchgate.netAbsolute ConfigurationReacting this compound with (R)- and (S)-MPA and analyzing the chemical shift differences of the H1, H2, H3, and H4 protons.
Acetonide DerivativesFormation of a cyclic acetonide by reacting a 1,3-diol with acetone (B3395972). The stereochemistry is deduced from the 13C NMR shifts of the acetonide's methyl groups. nmrwiki.orgRelative Stereochemistry (for 1,3-diols)While not a 1,2-diol, this method illustrates the power of derivatization for determining relative stereochemistry in polyols. nmrwiki.org

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray crystallography provides the most definitive determination of molecular structure, including absolute configuration. However, many low-molecular-weight, flexible molecules like this compound are oils at room temperature and are notoriously difficult to crystallize. hindsinstruments.com

The standard strategy to overcome this limitation is to convert the liquid diol into a solid crystalline derivative. This can be achieved by reacting the hydroxyl groups with a suitable reagent to form, for example, esters (e.g., p-nitrobenzoates) or carbamates, which have a higher propensity to crystallize. Once a suitable crystal of the derivative is obtained, X-ray diffraction analysis can determine its three-dimensional structure with high precision. muni.cz Through anomalous dispersion effects, the absolute configuration of the crystalline derivative can be established, which directly relates back to the absolute configuration of the parent this compound.

Diastereoselective Control in Reactions Involving this compound

Diastereoselective control in reactions that either form or use this compound is crucial for synthesizing stereochemically pure compounds. When this compound is used as a chiral starting material, its existing stereocenters (C2 and C3) can direct the stereochemical outcome of a new stereocenter formed during a reaction. This is known as substrate-controlled diastereoselection.

For example, in a reaction where one of the hydroxyl groups is converted into another functional group or where a reaction occurs at an adjacent carbon, the incoming reagent will preferentially approach from the less sterically hindered face of the molecule. The preferred conformation of the substrate dictates which face is more accessible. The interplay between the methyl, chloro, and hydroxyl groups creates a biased steric environment that can lead to the preferential formation of one diastereomer over another.

In the synthesis of 1,2-diols, various methods offer diastereocontrol. For instance, certain nickel(0)-catalyzed couplings of α-silyloxy aldehydes and alkynylsilanes can produce anti-1,2-diols with high selectivity. organic-chemistry.org Conversely, the reaction of lithiated epoxides with boronates stereospecifically yields syn-1,2-diols. organic-chemistry.org The choice of reagents and reaction conditions is paramount in directing the formation towards the desired diastereomer of this compound.

Conformational Analysis of this compound and its Derivatives

The chemical reactivity and spectroscopic properties of this compound are intrinsically linked to its conformational preferences. The molecule is not static but exists as an equilibrium of multiple conformers arising from rotation around its single bonds, primarily the C2-C3 bond.

Rotational Isomerism and Energy Minima

The analysis of rotational isomerism in this compound focuses on the staggered conformations around the C2-C3 bond, which are energy minima compared to the higher-energy eclipsed conformations. edubull.com Similar to butane (B89635), these conformers can be described as anti or gauche.

A critical factor influencing the conformational equilibrium in 1,2-diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. liverpool.ac.uk This interaction can significantly stabilize a gauche conformation, where the hydroxyl groups are in proximity, an effect that might otherwise be disfavored due to steric repulsion. liverpool.ac.uk In this compound, the conformational balance is a complex interplay between:

Steric Hindrance: Repulsion between the larger substituents (methyl group, chlorine atom, and hydroxymethyl group). The anti conformation, which places the largest groups furthest apart, is often sterically favored. quora.com

Intramolecular Hydrogen Bonding: An attractive force between the C1-OH and C2-OH groups, which stabilizes gauche conformations.

Dipole-Dipole Interactions: Repulsive or attractive interactions between the polar C-Cl and C-O bonds.

The most stable conformers, or energy minima, will be those that best optimize these competing interactions. Computational modeling is an essential tool for calculating the relative energies of these conformers and predicting the equilibrium populations. researchgate.net

Influence of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in dictating the conformational preferences and, consequently, the stereochemical outcomes of reactions involving this compound. This non-covalent interaction, occurring between the hydroxyl groups and the chlorine atom within the same molecule, significantly influences the stability of various conformers.

The presence of a halogen and a hydroxyl group on adjacent carbon atoms categorizes this compound as a halohydrin. wikipedia.org The relative orientation of these functional groups is not fixed and is subject to rotation around the carbon-carbon single bond. This rotation gives rise to different staggered conformations, primarily gauche and anti conformers.

In the context of this compound, intramolecular hydrogen bonding can occur in the gauche conformers. Theoretical studies on similar β-halohydrins have shown that conformers allowing for intramolecular hydrogen bond formation are often the most stable. researchgate.net Specifically, the gauche conformers, where the chlorine atom and the hydroxyl groups are in proximity, are stabilized by this interaction. researchgate.net This stabilization arises from the interaction between a hydrogen atom of one of the hydroxyl groups and the electronegative chlorine atom or the oxygen of the other hydroxyl group.

The strength of this intramolecular hydrogen bond is a key determinant of the conformational equilibrium. While generally weaker than intermolecular hydrogen bonds formed between separate molecules, they are significant enough to influence the population of conformers in solution. researchgate.net This preference for a specific conformation can have profound implications for the stereochemical course of subsequent reactions. For instance, reactions that proceed via a specific conformer will have their product distribution dictated by the relative stability of that conformer.

Furthermore, the formation of an epoxide from a halohydrin is a classic example of where the conformation governed by intramolecular forces is critical. This reaction proceeds via an intramolecular SN2 mechanism, which requires a specific anti-periplanar arrangement of the attacking alkoxide and the leaving halide group. ucalgary.cachemistrysteps.com The stability of the conformer that can readily achieve this geometry will directly impact the rate and stereospecificity of the epoxidation.

Spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for studying intramolecular hydrogen bonding. liverpool.ac.ukmdpi.com In IR spectroscopy, the presence of intramolecular hydrogen bonding leads to a characteristic shift in the O-H stretching frequency. liverpool.ac.uk NMR studies, including the analysis of chemical shifts and coupling constants, can provide detailed information about the predominant conformations in solution and, by extension, the extent of intramolecular hydrogen bonding. nih.govclaremont.edu

Table 1: Key Concepts in the Stereochemical Analysis of this compound

TermDefinitionRelevance to this compound
Halohydrin A functional group where a halogen and a hydroxyl group are bonded to adjacent carbon atoms. wikipedia.orgThis compound is a chlorohydrin, a subclass of halohydrins. wikipedia.org
Intramolecular Hydrogen Bonding A non-covalent interaction between a hydrogen atom and an electronegative atom within the same molecule.Influences the conformational stability of this compound, favoring gauche conformers. researchgate.net
Conformational Analysis The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netDetermines the most stable arrangement of the chloro and diol groups, which impacts reactivity.
Gauche Conformer A staggered conformation where two substituents on adjacent carbons have a dihedral angle of approximately 60°.Stabilized by intramolecular hydrogen bonding in this compound. researchgate.net
Anti Conformer A staggered conformation where two substituents on adjacent carbons have a dihedral angle of 180°.Generally less stable than the gauche conformer in this system due to the lack of intramolecular hydrogen bonding. researchgate.net
SN2 Reaction A bimolecular nucleophilic substitution reaction characterized by backside attack of the nucleophile, leading to inversion of stereochemistry. ucalgary.caThe intramolecular formation of an epoxide from this compound proceeds via this mechanism. ucalgary.ca

Derivatization and Functionalization Strategies for 3 Chlorobutane 1,2 Diol

Protection and Deprotection of Hydroxyl Groups in 3-Chlorobutane-1,2-diol

The presence of two hydroxyl groups with different steric and electronic environments—a primary and a secondary alcohol—necessitates strategic protection to achieve selective reactions at other sites of the molecule. organic-chemistry.org

Achieving selective protection of either the primary or secondary hydroxyl group in this compound is crucial for directing subsequent reactions. The inherent difference in reactivity between primary and secondary alcohols often allows for selective monoprotection. Primary alcohols are generally less sterically hindered and more accessible, making them more reactive towards many protecting group reagents.

Common strategies for selective protection often involve the use of bulky silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers. harvard.edu Under carefully controlled conditions, such as using a stoichiometric amount of the silylating agent and a suitable base like imidazole (B134444) or 2,6-lutidine at low temperatures, the primary hydroxyl group can be preferentially protected. harvard.edu

Conversely, selective protection of the secondary hydroxyl group is more challenging and may require a multi-step approach. One potential strategy involves the non-selective protection of both hydroxyl groups, followed by selective deprotection of the less hindered primary protecting group. The choice of protecting group and deprotection conditions is critical for the success of this approach. organic-chemistry.org

The 1,2-diol functionality in this compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals and ketals, respectively. wikipedia.org This method serves as an effective means of protecting both hydroxyl groups simultaneously. rsc.org

Commonly used reagents for this transformation include acetone (B3395972) (to form an acetonide) or benzaldehyde (B42025) (to form a benzylidene acetal), often with a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) or a Lewis acid. organic-chemistry.org The formation of these cyclic derivatives is typically a reversible process, and the protecting group can be removed by treatment with aqueous acid. wikipedia.org

The stability of the resulting cyclic acetal (B89532) or ketal depends on the substituents and the reaction conditions. This protection strategy is widely employed in multi-step syntheses to mask the diol functionality while other chemical transformations are carried out on the molecule. organic-chemistry.orgorganic-chemistry.org

Introduction of Diverse Functional Groups via Chlorine Substitution

The chlorine atom in this compound is a key handle for introducing a wide array of functional groups through nucleophilic substitution reactions. cymitquimica.com

The carbon-chlorine bond in this compound is susceptible to attack by various nucleophiles, allowing for the synthesis of a range of functionalized butanediols.

Amino-functionalization: Reaction with ammonia (B1221849) or primary/secondary amines can lead to the corresponding aminobutanediols. These reactions are typically carried out in a suitable solvent and may require elevated temperatures or pressures.

Cyano-functionalization: Treatment with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF, can replace the chlorine atom with a cyano group, yielding a cyanobutanediol.

Thio-functionalization: Nucleophilic substitution with a thiol or a thiolate salt can introduce a sulfur-containing moiety. For instance, reaction with sodium hydrosulfide (B80085) can lead to the formation of the corresponding thiol, while reaction with a thiolate can produce a thioether. The resulting 3-chlorobutane-1,2-dithiol has been documented. uni.lu

These substitution reactions significantly expand the synthetic utility of this compound, providing access to a diverse set of building blocks for various applications.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgorgsyn.org While direct cross-coupling of alkyl chlorides can be challenging, this compound can potentially participate in such reactions under specific catalytic conditions.

Reactions like the Suzuki, Negishi, and Stille couplings typically involve the reaction of an organometallic reagent with an organic halide in the presence of a palladium catalyst. libretexts.org For this compound, this would entail coupling with organoboron (Suzuki), organozinc (Negishi), or organotin (Stille) compounds. libretexts.orguwindsor.ca The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. The use of specialized ligands can enhance the catalytic activity and facilitate the coupling of less reactive alkyl chlorides. organic-chemistry.orgnih.gov

Esterification and Etherification of this compound Hydroxyls

The hydroxyl groups of this compound can be readily converted into esters and ethers, providing another avenue for derivatization and functionalization. cymitquimica.com

Esterification is typically achieved by reacting the diol with a carboxylic acid, acid chloride, or anhydride (B1165640), often in the presence of an acid catalyst or a coupling agent. quora.com This reaction can be used to introduce a wide variety of ester functionalities, potentially altering the physical and chemical properties of the molecule. Research has shown the formation of esters of the related compound 3-chloropropane-1,2-diol. agriculturejournals.czresearchgate.netagriculturejournals.cz

Etherification involves the reaction of the hydroxyl groups with an alkylating agent, such as an alkyl halide or a sulfate, typically under basic conditions. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Both esterification and etherification can be performed on one or both of the hydroxyl groups, depending on the reaction conditions and the stoichiometry of the reagents. Selective esterification or etherification of the primary versus the secondary hydroxyl group can often be achieved by taking advantage of their differing reactivities.

Multicomponent Reactions Incorporating this compound

Extensive research of scientific literature and chemical databases did not yield specific examples of multicomponent reactions (MCRs) that directly incorporate this compound as a key starting material. Multicomponent reactions, by definition, involve three or more reactants coming together in a single reaction vessel to form a product that contains all or most of the atoms of the starting materials. Well-known MCRs include the Ugi and Passerini reactions, which typically involve an isocyanide, a carbonyl compound, an amine (for Ugi), and a carboxylic acid. wikipedia.orgwikipedia.org

While the functional groups present in this compound—a vicinal diol and a secondary alkyl chloride—suggest its potential as a versatile building block in organic synthesis, its application in documented multicomponent reactions appears to be limited or not reported. The diol functionality could, in principle, be oxidized to form an aldehyde or ketone, which are common components in MCRs. organic-chemistry.orgorganic-chemistry.org For instance, the Passerini reaction utilizes an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org Similarly, the Ugi reaction involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org

Hypothetically, if this compound were to be used in such a reaction, it would likely require prior modification. For example, selective oxidation of one of the hydroxyl groups to an aldehyde would generate a bifunctional substrate. This aldehyde could then participate in a Passerini or Ugi-type reaction. The remaining chloro and hydroxyl functionalities in the product could then be used for subsequent post-condensation modifications to create more complex molecular scaffolds.

Furthermore, the chloro- and hydroxyl- groups open up possibilities for its use in other types of reactions that can be part of a one-pot or sequential multicomponent strategy. For instance, halohydrins are known to be valuable precursors for the synthesis of epoxides, which can then undergo ring-opening reactions with various nucleophiles. chadsprep.com This reactivity could be harnessed in a sequence where the formation of an epoxide from this compound is followed by a multicomponent reaction involving the newly formed functional groups.

However, despite these theoretical possibilities, a thorough search of the current scientific literature does not provide concrete, published research findings or data tables for multicomponent reactions where this compound is a direct and integral component. Therefore, a detailed discussion with specific examples and research findings on this particular topic cannot be provided at this time.

Applications of 3 Chlorobutane 1,2 Diol As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Heterocyclic Compounds

The inherent chirality and bifunctional nature of 3-chlorobutane-1,2-diol make it an attractive starting material for the synthesis of stereochemically defined heterocyclic compounds. The diol functionality provides a handle for the introduction of various substituents and for cyclization reactions, while the chloro group can act as a leaving group or be displaced by a range of nucleophiles.

Formation of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

While direct, documented examples of the conversion of this compound into furans and pyrans are not extensively reported in readily available literature, the structural motifs present in the molecule suggest plausible synthetic pathways. The vicinal diol can be a precursor to an epoxide, which in turn can undergo ring-opening and subsequent cyclization. Alternatively, selective protection of the hydroxyl groups followed by manipulation of the chloro- and remaining hydroxyl functionalities could lead to intermediates suitable for intramolecular cyclization to form substituted tetrahydrofurans or tetrahydropyrans. The stereochemistry of the final heterocyclic product would be directly influenced by the chirality of the starting diol.

Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Indolizidines)

The synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and indolizidines, often relies on the use of chiral building blocks to establish the desired stereocenters. This compound can serve as a four-carbon component in the assembly of these ring systems. A common strategy involves the conversion of the diol to a more reactive intermediate, such as a bis-epoxide or a cyclic sulfate, followed by a nucleophilic attack by an amine. For instance, reaction with a primary amine could lead to the formation of a substituted pyrrolidine (B122466) through a tandem nucleophilic substitution and cyclization process. The synthesis of more complex bicyclic systems like indolizidines would necessitate a multi-step sequence, where the functionalities of this compound are sequentially elaborated to construct the requisite carbon framework before the final ring-closing steps.

Scaffold for the Construction of Polyfunctional Molecules

Beyond its use in heterocycle synthesis, this compound serves as a valuable scaffold for the assembly of acyclic molecules bearing multiple functional groups and stereocenters. The distinct reactivity of the hydroxyl and chloro groups allows for a stepwise and controlled introduction of molecular complexity.

Synthesis of Chiral Alcohols and Amines

The vicinal diol moiety of this compound is a direct precursor to a variety of chiral alcohols. Selective protection of one hydroxyl group allows for the chemical manipulation of the other, leading to the synthesis of differentially substituted diols. Furthermore, the chloro group can be displaced by various oxygen nucleophiles to introduce additional hydroxyl or alkoxy functionalities.

Similarly, the synthesis of chiral amines can be achieved through the nucleophilic displacement of the chloro group with nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, or their synthetic equivalents. This reaction would proceed with inversion of configuration at the carbon center, providing access to chiral amino alcohols. The diol functionality can be retained, protected, or further modified to yield a diverse array of polyfunctionalized amines.

Construction of Complex Carbon Frameworks

The carbon backbone of this compound can be extended and elaborated to construct more complex carbon skeletons. The hydroxyl groups can be oxidized to carbonyl functionalities, which can then participate in carbon-carbon bond-forming reactions such as aldol (B89426) additions, Grignard reactions, or Wittig reactions. The chloro group can be substituted by carbon nucleophiles, such as organocuprates or enolates, to introduce new alkyl or acyl groups. Through a carefully designed sequence of reactions, the simple four-carbon unit of this compound can be strategically expanded into a more intricate and highly functionalized acyclic molecule.

Role in the Synthesis of Specialty Chemicals and Advanced Materials Precursors

The unique structural features of this compound also lend themselves to the synthesis of specialty chemicals and precursors for advanced materials. The presence of multiple reactive sites allows for its incorporation into larger molecular architectures, including polymers and dendrimers. For instance, the diol functionality can be used for polyester (B1180765) or polyurethane formation, while the chloro group provides a site for post-polymerization modification. The inherent chirality of the molecule can be exploited to create chiral polymers with specific optical or recognition properties. Furthermore, its ability to act as a building block for complex, polyfunctional molecules makes it a potential precursor for the synthesis of ligands for asymmetric catalysis, chiral resolving agents, and other high-value specialty chemicals.

Advanced Analytical and Spectroscopic Characterization of 3 Chlorobutane 1,2 Diol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. For a polar compound like 3-Chlorobutane-1,2-diol, various chromatographic methods are utilized to achieve high-resolution separation and accurate purity assessment.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the trace analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the diol functional groups, derivatization is a common prerequisite to improve volatility and chromatographic performance.

A widely adopted derivatization agent is phenylboronic acid (PBA), which reacts with the vicinal diol to form a less polar, cyclic boronate ester. europa.eu This enhances thermal stability and improves peak shape. An alternative is derivatization with heptafluorobutyric anhydride (B1165640) to form a corresponding diester. nih.gov

Methodologies developed for the analogous compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD), are often applicable. These methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) reaching low parts-per-billion (ppb) levels. For instance, a validated GC-MS method for 3-MCPD in various food matrices achieved an estimated LOD of 0.005 mg/kg (5 ppb). nih.govresearchgate.net The use of a deuterated internal standard, such as 3-chloro-1,2-propanediol-d5, is crucial for accurate quantification by correcting for variations in extraction and derivatization efficiency. nih.govnih.gov

Column selection is critical for separating the analyte from matrix interferences. While non-polar columns like those with poly(dimethylsiloxane) phases can be used, polar columns with modified polyethylene (B3416737) glycol phases often provide better selectivity for these polar analytes. Splitless injection is typically employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity for trace analysis. restek.com

Table 1: Typical GC-MS Parameters for the Analysis of Chlorinated Diols (as PBA derivatives)

Parameter Typical Condition Purpose
Injection Mode Splitless Maximizes sensitivity for trace analysis.
Injector Temp. 250 °C Ensures rapid volatilization of the derivative.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm Provides good separation of semi-volatile compounds.
Carrier Gas Helium, constant flow (~1 mL/min) Inert gas to carry analytes through the column.
Oven Program Initial 60-80°C, ramp 10-15°C/min to 280-300°C Separates compounds based on boiling point and column interaction.
Detector Mass Spectrometer (MS) Provides identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity by monitoring specific fragment ions.

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation of non-volatile or thermally labile compounds. pharmaguideline.com It is particularly well-suited for analyzing diols without the need for derivatization, although derivatization can be used to enhance detection.

The separation of vicinal diols like this compound is typically achieved using normal-phase or reversed-phase chromatography. In reversed-phase HPLC, the most common mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. pharmaguideline.com Polar analytes like diols have less retention on C18 columns and will elute relatively quickly.

To overcome the challenge of detecting diols that lack a strong chromophore for UV detection, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach. For enhanced sensitivity and selectivity in LC-MS, post-column derivatization can be employed. A notable method involves the reaction with 6-bromo-3-pyridinylboronic acid (BPBA), which reacts rapidly with vicinal diols. nih.govnih.govresearchgate.net The resulting BPBA-diol esters produce characteristic isotopic patterns in the mass spectrometer due to the presence of bromine (⁷⁹Br and ⁸¹Br), allowing for highly selective detection. nih.govnih.gov This approach can achieve limits of detection in the nanomolar range. nih.govresearchgate.net

Table 2: Illustrative HPLC Conditions for Vicinal Diol Separation

Parameter Typical Condition Purpose
Mode Reversed-Phase Separates compounds based on polarity.
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) Non-polar stationary phase for retaining analytes.
Mobile Phase Gradient of Water and Acetonitrile/Methanol Allows for the separation of compounds with a range of polarities.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation.
Detector Mass Spectrometer (MS) Provides universal detection and structural information.
Derivatization Optional (Post-column with BPBA) Enhances MS sensitivity and selectivity. nih.govnih.gov

This compound possesses two chiral centers (at C1 and C2), meaning it can exist as four distinct stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). Enantiomers are pairs of non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images. rutgers.edu Chiral chromatography is a specialized form of HPLC that can separate these enantiomers, allowing for the determination of enantiomeric excess (ee), a measure of chiral purity.

This separation is achieved by using a chiral stationary phase (CSP). CSPs are themselves chiral and interact differently with each enantiomer of a racemic mixture, leading to different retention times. Polysaccharide-based CSPs, such as those coated or immobilized with derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralcel OJ), are widely used for the separation of a broad range of chiral compounds, including diols. rsc.org

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. rsc.org Once separated, the area of each enantiomer's peak is integrated, and the enantiomeric excess is calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Table 3: General Chiral HPLC Method for Diol Enantiomer Separation

Parameter Typical Condition Purpose
Column (CSP) Polysaccharide-based (e.g., Chiralcel OD-H) Provides stereoselective interactions for separation. rsc.org
Mobile Phase Hexane / Isopropanol (e.g., 95:5 v/v) Elutes the enantiomers at different rates.
Flow Rate 0.5 - 1.0 mL/min Slower flow rates can improve resolution.
Temperature Ambient or controlled (e.g., 25 °C) Temperature can affect selectivity.
Detector UV or Mass Spectrometer (MS) Quantifies the amount of each separated enantiomer.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's structure, connectivity, and molecular weight, serving as indispensable tools for confirming the identity of this compound.

NMR spectroscopy is a definitive technique for structural elucidation. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, the precise structure of this compound can be confirmed.

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton in the molecule. The electronegative chlorine and oxygen atoms will cause protons on adjacent carbons to be deshielded, shifting their signals downfield. The expected signals would include a doublet for the methyl (CH₃) group, and multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons. The hydroxyl (-OH) protons would appear as broad singlets, which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum will display four distinct signals, corresponding to the four non-equivalent carbon atoms in the this compound structure. Similar to ¹H NMR, the carbons bonded to or near the electronegative Cl and OH groups will be shifted downfield. The carbon attached to the chlorine atom (C3) would be significantly deshielded, as would the carbons bearing the hydroxyl groups (C1 and C2). docbrown.infodocbrown.info

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling to
H on C4 (-CH₃) ~1.5 Doublet (d) H on C3
H on C1 (-CH₂OH) ~3.5 - 3.7 Multiplet (m) H on C2
H on C2 (-CHOH) ~3.8 - 4.0 Multiplet (m) H on C1, H on C3
H on C3 (-CHCl) ~4.1 - 4.3 Multiplet (m) H on C2, H on C4
-OH protons Variable, broad Singlet (s) None

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
C4 (-CH₃) ~20 - 25 Aliphatic carbon, least deshielded.
C1 (-CH₂OH) ~65 - 70 Deshielded by the adjacent hydroxyl group.
C3 (-CHCl) ~68 - 73 Deshielded by the electronegative chlorine atom.
C2 (-CHOH) ~75 - 80 Deshielded by the hydroxyl group and adjacent chlorine-bearing carbon.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₄H₉ClO₂), the nominal molecular weight is 124 g/mol . molport.comnih.gov

In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks, [M]⁺ at m/z 124 and [M+2]⁺ at m/z 126, with an intensity ratio of approximately 3:1. docbrown.info This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule or fragment.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Alpha-cleavage: Scission of C-C bonds adjacent to the oxygen or chlorine atoms. A prominent cleavage between C2 and C3 could yield a [CH(Cl)CH₃]⁺ fragment or a [CH(OH)CH₂OH]⁺ fragment (m/z 61).

Loss of neutral molecules: Elimination of H₂O (m/z 106/108), HCl (m/z 88), or both.

Cleavage of the C1-C2 bond: This would lead to the formation of the [CH₂OH]⁺ ion at m/z 31, a common fragment for primary alcohols.

Table 6: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
124 / 126 [C₄H₉ClO₂]⁺ Molecular Ion (M⁺)
109 / 111 [C₃H₆ClO]⁺ M⁺ - CH₂OH
91 [C₄H₇O₂]⁺ M⁺ - Cl
88 [C₄H₈O₂]⁺ M⁺ - HCl
77 / 79 [C₂H₄Cl]⁺ Cleavage and rearrangement
63 / 65 [CH₂CHCl]⁺ Alpha-cleavage
57 [C₄H₉]⁺ Loss of Cl and 2OH
43 [C₃H₇]⁺ or [CH₃CO]⁺ Cleavage of alkyl chain
31 [CH₂OH]⁺ Cleavage of C1-C2 bond

Table of Compounds

Compound Name
This compound
3-chloro-1,2-propanediol
Phenylboronic acid
Heptafluorobutyric anhydride
6-bromo-3-pyridinylboronic acid
Acetonitrile
Methanol
Isopropanol

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules, providing detailed information about the functional groups present within a chemical structure. For this compound and its derivatives, these spectroscopic methods offer a definitive means of identifying key structural features, such as hydroxyl groups, carbon-chlorine bonds, and the aliphatic carbon backbone. The complementary nature of IR and Raman spectroscopy, where some vibrational modes are more prominent in one technique than the other, allows for a comprehensive characterization of the molecule.

In IR spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between its vibrational energy levels. This absorption is only possible for vibrations that result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. Vibrational modes that cause a change in the polarizability of the molecule are Raman active. This fundamental difference in the selection rules for IR and Raman activity often results in spectra that provide complementary information.

The analysis of the IR and Raman spectra of this compound is centered on the identification of characteristic vibrational frequencies associated with its primary functional groups: O-H (hydroxyl), C-H (alkyl), C-O (alcohol), and C-Cl (chloroalkane).

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Due to the lack of a publicly available experimental spectrum for this compound, the following analysis is based on established group frequency correlations and data from analogous molecules such as 3-chloro-1,2-propanediol and 2-chlorobutane. researchgate.netdocbrown.info

The most prominent feature in the IR spectrum is expected to be a broad and intense absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding between the diol molecules. The C-H stretching vibrations of the alkyl groups (CH₃, CH₂, and CH) are anticipated to appear in the 2850-3000 cm⁻¹ region.

The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a wealth of structural information. Here, C-O stretching vibrations are expected to produce strong bands between 1000 and 1260 cm⁻¹. The C-Cl stretching vibration, which is a key indicator of the halogen's presence, typically gives rise to a strong absorption in the 600-800 cm⁻¹ range. docbrown.info Bending vibrations for C-H and O-H groups also appear in this region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H StretchHydroxyl (-OH)3200 - 3600Strong, Broad
C-H StretchAlkyl (-CH₃, -CH₂, -CH)2850 - 3000Medium to Strong
C-H BendAlkyl (-CH₃, -CH₂)1350 - 1470Variable
O-H BendHydroxyl (-OH)1330 - 1440Medium
C-O StretchAlcohol (C-OH)1000 - 1260Strong
C-Cl StretchChloroalkane (-CCl)600 - 800Strong

This table is generated based on established spectroscopic data for similar functional groups and compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary data to IR spectroscopy for the functional group analysis of this compound. While the O-H stretching vibration is a dominant feature in the IR spectrum, it typically appears as a weaker and broader band in the Raman spectrum. Conversely, vibrations involving the carbon backbone and the C-Cl bond, which may be weaker in the IR spectrum, can produce strong and sharp signals in the Raman spectrum.

The symmetric stretching of the C-C backbone, which results in a significant change in polarizability, is expected to give a noticeable Raman signal. The C-Cl stretching vibration is also typically Raman active and would be observed in the 600-800 cm⁻¹ region, corroborating the IR data. The C-H stretching and bending modes will also be present in the Raman spectrum, often with different relative intensities compared to the IR spectrum.

Due to the scarcity of direct experimental Raman data for this compound, the expected Raman shifts are inferred from the analysis of similar halogenated and hydroxylated organic compounds. researchgate.netmdpi.com

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
O-H StretchHydroxyl (-OH)3200 - 3600Weak to Medium, Broad
C-H StretchAlkyl (-CH₃, -CH₂, -CH)2850 - 3000Strong
C-H BendAlkyl (-CH₃, -CH₂)1350 - 1470Medium
C-O StretchAlcohol (C-OH)1000 - 1260Medium
C-C StretchAlkane Backbone800 - 1200Medium to Strong
C-Cl StretchChloroalkane (-CCl)600 - 800Strong

This table is generated based on established spectroscopic data for similar functional groups and compounds.

Computational Chemistry and Theoretical Studies on 3 Chlorobutane 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that dictate chemical reactivity.

Density Functional Theory (DFT) has become a standard and cost-effective method for studying the mechanisms of organic reactions with high accuracy. nih.gov For a molecule such as 3-chlorobutane-1,2-diol, DFT can be employed to explore various potential reaction pathways, including nucleophilic substitution, elimination, and oxidation.

Theoretical studies on similar small halogenated alkanes provide a framework for understanding the likely mechanisms involving this compound. For instance, the degradation of 1-chlorobutane (B31608) by haloalkane dehalogenase enzymes has been modeled using combined quantum mechanics/molecular mechanics (QM/MM) approaches, which treat the active site with quantum methods. researchgate.net These studies confirmed a two-step nucleophilic substitution (SN2) mechanism. researchgate.net Similarly, the gas-phase reaction of 1-chlorobutane with hydroxyl radicals has been investigated computationally, identifying hydrogen abstraction from different carbon atoms as the initial step. conicet.gov.ar

For this compound, DFT calculations would involve:

Locating Transition States (TS): Identifying the geometry of the highest energy point along a reaction coordinate. The energy of the TS is crucial for calculating the activation energy barrier.

Calculating Reaction Energies: Determining the change in energy between reactants, intermediates, and products to establish the thermodynamics of the reaction.

Investigating Solvent Effects: Using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate how a solvent medium affects the reaction energetics. nih.govacs.org

A typical DFT study on a reaction mechanism for this compound would utilize specific combinations of functionals and basis sets, as shown in the table below.

Computational Task Typical Functional Typical Basis Set Application Example
Geometry OptimizationB3LYP, MPW1PW916-31G(d), 6-31G*Finding stable structures of reactants, products, and transition states. nih.govacs.org
Energy CalculationB3LYP, CCSD(T)6-311++G(d,p), aug-cc-pVDZRefining energies for higher accuracy in determining reaction barriers. conicet.gov.arfrontiersin.org
Solvation EffectsPCM, SMD-Modeling reactions in solution to compare with experimental conditions. nih.govacs.org

This table is a representation of common methods and is not based on a specific study of this compound.

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and for interpreting experimental data.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for confirming molecular structures. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR shielding tensors, which are then converted to chemical shifts. frontiersin.orgliverpool.ac.uk For flexible molecules, it is essential to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to achieve good agreement with experimental results. frontiersin.org

Carbon Atom Hypothetical Experimental δ (ppm) Hypothetical Calculated δ (ppm) Hypothetical Δδ (ppm)
C1 (-CH2OH)65.866.2-0.4
C2 (-CHOH)73.574.1-0.6
C3 (-CHCl)62.162.9-0.8
C4 (-CH3)21.421.0+0.4

This table presents hypothetical data to illustrate the comparison between experimental and DFT-calculated 13C NMR chemical shifts for this compound. The accuracy of modern methods often results in errors of less than a few ppm. frontiersin.org

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular functional groups through their vibrational frequencies. Computational methods can calculate these vibrational frequencies and their corresponding intensities. These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements. A known systematic overestimation of frequencies by DFT methods often requires the use of empirical scaling factors for better comparison with experimental spectra.

Vibrational Mode Functional Group Typical Calculated Wavenumber (cm-1)
O-H StretchAlcohol3550-3200
C-H StretchAlkane3000-2850
C-O StretchAlcohol1260-1050
C-Cl StretchHaloalkane850-550

This table shows representative frequency ranges for the main functional groups in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to absorption in UV-Vis spectroscopy. frontiersin.org However, simple aliphatic diols like this compound are largely transparent in the standard UV-Vis range as they lack significant chromophores. frontiersin.org Therefore, computational studies in this area are less common unless the molecule is derivatized with a chromophoric group.

Molecular Dynamics Simulations for Conformational Analysis

This compound has multiple rotatable bonds (C1-C2, C2-C3), leading to a complex potential energy surface with numerous possible conformations. guidechem.com Molecular Dynamics (MD) simulations are a computational method used to explore this conformational space by simulating the atomic motions of a molecule over time. acs.orgnih.gov

MD simulations for conformational analysis typically involve:

Assigning a force field (a set of parameters describing the potential energy of the system) to the molecule.

Simulating the molecule's dynamics for a set period (nanoseconds to microseconds) at a given temperature.

Sampling the trajectory to extract different conformations.

Clustering the conformations and performing geometry optimization and energy calculations (often using higher-level quantum methods) on representative structures to identify the lowest-energy conformers.

Understanding the conformational preferences, particularly the gauche and anti arrangements around the C-C bonds and the potential for intramolecular hydrogen bonding between the two hydroxyl groups or between a hydroxyl group and the chlorine atom, is crucial. The relative populations of these conformers at a given temperature directly influence the molecule's average properties, including the spectroscopic data observed experimentally. frontiersin.orgliverpool.ac.uk

Rational Design of Synthetic Routes and Catalysts for this compound Chemistry

Computational chemistry is an increasingly vital tool for the rational design of efficient and selective synthetic routes. By modeling reaction intermediates and transition states, chemists can predict the outcomes of reactions, screen potential catalysts, and optimize conditions without extensive empirical experimentation.

For this compound, this could involve:

Designing Stereoselective Syntheses: The molecule contains two stereocenters (at C2 and C3), meaning four possible stereoisomers exist. Computational methods can help design catalysts that favor the formation of one specific isomer. For example, DFT calculations can model the transition states of a reaction with a chiral catalyst to predict the enantiomeric or diastereomeric excess. nih.gov This is relevant for syntheses such as the asymmetric reduction of a corresponding chloroketone or the dihydroxylation of a chloroalkene. researchgate.net

Developing Biocatalytic Routes: Enzymes are highly selective catalysts. Computational protein engineering, which combines computational design with directed evolution, can be used to develop novel enzymes for synthesizing specialty chemicals like halogenated diols. rug.nl Docking simulations can predict how this compound or its precursors fit into an enzyme's active site, and QM/MM calculations can model the enzymatic reaction mechanism to guide mutations that could improve catalytic efficiency or selectivity. researchgate.net

Structure-Reactivity Relationships in Halogenated Diol Systems

The chemical reactivity of this compound is determined by the interplay of its three functional groups: a primary alcohol, a secondary alcohol, and a secondary alkyl chloride. Computational studies can systematically probe how the structure dictates reactivity.

Key relationships that can be explored computationally include:

Electronic Effects: The electronegative chlorine atom influences the electron density across the molecule. DFT calculations of atomic charges and molecular electrostatic potential can quantify this effect, helping to predict the most likely sites for nucleophilic or electrophilic attack. This inductive effect can also influence the acidity (pKa) of the hydroxyl protons.

Stereochemistry and Reactivity: The relative orientation of the chloro and hydroxyl groups in the different stereoisomers will significantly impact reactivity. For example, in an intramolecular cyclization reaction to form an epoxide, an anti-periplanar arrangement of the departing chlorine and the attacking alkoxide is typically required. Computational conformational analysis can determine the energetic feasibility of achieving this reactive conformation for each diastereomer.

Noncovalent Interactions: The ability of the hydroxyl groups to act as hydrogen bond donors and acceptors, and the potential for the chlorine to act as a weak hydrogen or halogen bond acceptor, are critical to its interactions with other molecules, including solvents, catalysts, and biological macromolecules. mdpi.comacs.org Studies on related halogenated sugars have shown that while a halogen atom may not significantly alter the conformation of the carbon backbone, it can have a profound effect on crystal packing and intermolecular interactions. mdpi.com Computational analysis of these interactions is essential for understanding its behavior in condensed phases and biological systems.

Future Directions in 3 Chlorobutane 1,2 Diol Research

Exploration of Novel Synthetic Pathways

Current synthetic routes to 3-chlorobutane-1,2-diol often rely on established chemical transformations. However, future research will likely target the development of more sustainable, efficient, and innovative synthetic pathways.

One promising avenue is the use of biocatalysis and metabolic engineering. muni.cz The adaptation of enzymatic systems or whole-cell biocatalysts could enable the production of this compound from renewable feedstocks. researchgate.net For instance, engineered metabolic pathways in microorganisms could convert simple sugars or glycerol (B35011) into key intermediates, which are then stereoselectively hydroxylated and chlorinated. muni.czresearchgate.net This approach mirrors the successful biosynthetic production of other diols, offering a greener alternative to traditional chemical synthesis. researchgate.net

Another area of exploration involves the development of novel catalytic systems. This includes chemo-catalytic routes starting from biomass-derived platform chemicals like furfural (B47365) derivatives. researchgate.net The conversion of such platform molecules into aliphatic chains, followed by catalytic hydroxylation and chlorination, represents a pathway that aligns with the principles of green chemistry. Additionally, research into direct functionalization of C-H bonds in butane-based substrates could offer a more atom-economical synthesis, bypassing the need for pre-functionalized starting materials.

Table 1: Potential Novel Synthetic Approaches

Synthetic ApproachPotential Starting MaterialsKey AdvantagesRelevant Research Area
Biocatalysis/Metabolic EngineeringSugars, Glycerol, BiomassRenewable feedstocks, high stereoselectivity, milder reaction conditionsSynthetic Biology, Metabolic Engineering muni.czresearchgate.net
Chemo-catalysis from BiomassFurfural, Levulinic AcidUtilization of renewable platform chemicals, sustainabilityGreen Chemistry, Catalysis researchgate.net
Direct C-H FunctionalizationButane (B89635), ButeneHigh atom economy, reduced number of synthetic stepsOrganometallic Chemistry, Catalysis
Halohydrin Formation from AlkenesButene derivativesDirect introduction of chloro and hydroxyl groupsOrganic Synthesis

Development of Highly Enantioselective Transformations

Given that this compound possesses two stereocenters, the development of methods for the highly enantioselective synthesis of all four possible stereoisomers is a critical research frontier. rutgers.edu Access to enantiomerically pure forms is often essential for applications in pharmaceuticals and materials science, where only one enantiomer may exhibit the desired biological activity or physical property. pressbooks.pub

A key future direction is the adaptation and refinement of asymmetric catalysis. The Sharpless asymmetric dihydroxylation and epoxidation reactions, which have been successfully used for other olefins and allylic alcohols, provide a powerful precedent. pressbooks.pubresearchgate.net Future work could focus on developing new chiral ligands or catalyst systems specifically optimized for substrates leading to this compound, aiming for even higher enantiomeric excess (e.e.) and diastereoselectivity. researchgate.net Research into the enantioselective transformation of related chloropropanediols has already shown the potential of using microbial cells or their extracts to achieve high optical purity, a strategy that could be explored for this compound. sigmaaldrich.com

Furthermore, kinetic resolution of a racemic mixture of this compound represents another viable strategy. This can be achieved through enzyme-catalyzed reactions, such as selective acylation or oxidation of one enantiomer, allowing for the separation of the unreacted, enantiopure diol.

Table 2: Strategies for Enantioselective Synthesis

MethodDescriptionPotential Outcome
Asymmetric DihydroxylationCatalytic dihydroxylation of a butene derivative using a chiral catalyst (e.g., Sharpless AD).Direct synthesis of specific enantiopure diol isomers. pressbooks.pubresearchgate.net
Asymmetric Epoxidation/Ring-OpeningEnantioselective epoxidation of an allylic alcohol followed by nucleophilic ring-opening with a chloride source.Controlled synthesis of all four stereoisomers by selecting the appropriate enantiomer of the catalyst and reaction pathway.
Enzymatic Kinetic ResolutionSelective enzymatic reaction (e.g., acylation) on a racemic mixture of the diol, leaving one enantiomer unreacted.Separation of enantiomers from a racemic mixture.
Chiral Pool SynthesisStarting from a readily available, enantiopure starting material (e.g., a chiral acid or alcohol).Synthesis of a specific enantiomer based on the chirality of the starting material.

Advanced Applications in Complex Molecular Architecture

The true value of a chiral building block like this compound lies in its application in the synthesis of more complex, high-value molecules. Future research will undoubtedly focus on leveraging its distinct functionalities to construct intricate molecular architectures, particularly for bioactive natural products and pharmaceuticals.

The vicinal diol moiety can serve as a handle for forming cyclic structures like acetals and ketals, which can act as protecting groups or as integral parts of a larger molecular framework, such as in the synthesis of ketal amide compounds. google.com The chlorine atom, being a good leaving group, allows for a variety of nucleophilic substitution reactions to introduce new functional groups, such as azides, amines, or thiols, thereby expanding its synthetic versatility.

One exciting application is its potential use in the synthesis of novel nucleoside analogues for antiviral or anticancer therapies. acs.org The chlorobutane backbone could mimic or modify the sugar moiety of natural nucleosides. Additionally, its structure is suitable for creating building blocks for the synthesis of complex natural products, such as those containing polyol or chlorinated chains. massey.ac.nz The defined stereochemistry of the diol and the adjacent chlorine atom can be used to control the stereochemical outcome of subsequent reactions, making it a valuable tool in stereocontrolled total synthesis.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale discoveries into practical applications, scalable and efficient manufacturing processes are required. The integration of the synthesis of this compound with flow chemistry and automation presents a significant future direction. syrris.com

Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. syrris.comtue.nl These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety (especially when handling potentially hazardous reagents or intermediates), and the ability to readily scale up production by simply extending the operation time or using parallel reactor lines. syrris.comresearchgate.net

Automated flow synthesis systems can enable rapid reaction optimization by systematically screening various catalysts, solvents, and conditions. syrris.com This high-throughput experimentation can accelerate the development of novel and efficient synthetic pathways as discussed in section 9.1. For a molecule like this compound, a continuous flow process could allow for the safe use of reagents like pure hydrogen chloride gas for hydrochlorination steps and enable the integration of multiple synthetic steps (e.g., dihydroxylation, chlorination, and purification) into a single, streamlined process, significantly reducing manual handling and production time. syrris.comtue.nl

Q & A

Basic Research Questions

Nomenclature and Structural Clarification Q: What is the correct IUPAC nomenclature for 3-Chlorobutane-1,2-diol, and why is the suffix "-e" retained in "butane" instead of being omitted? A: The IUPAC name prioritizes numbering to give the lowest possible positions to functional groups (chlorine and hydroxyls). The hydroxyl groups at positions 1 and 2 take precedence over the chlorine at position 3. The "-e" in "butane" is retained because the compound is named as a substituted alkane with diol substituents, unlike alcohols where the "-e" is dropped (e.g., propan-2-ol). This follows Rule P-63.1 of IUPAC nomenclature .

Safety and Handling in Laboratory Settings Q: What are the critical safety protocols for handling this compound in laboratory experiments? A:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for volatile reactions .
  • Waste Disposal : Segregate waste in designated containers for halogenated organics and consult local regulations for incineration or chemical treatment .
  • Emergency Measures : In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Use activated carbon for spill containment .

Detection in Food Matrices Q: What validated methods exist for detecting this compound esters in edible oils? A:

  • GC-MS : The German Standard Method (C-III 18) uses derivatization with heptafluorobutyric anhydride (HFBA) followed by GC-MS analysis, achieving a limit of detection (LOD) of 0.01 mg/kg .
  • UPLC-MS/MS : Offers higher sensitivity (LOD: 0.005 mg/kg) by targeting specific fragment ions (e.g., m/z 147 for 3-MCPD) after enzymatic hydrolysis .
Method LOD (mg/kg) Key Steps
GC-MS0.01Derivatization with HFBA
UPLC-MS/MS0.005Enzymatic hydrolysis, MRM transitions

Synthetic Pathways in Food Processing Q: How are this compound esters formed during oil refining? A: Esters arise from the reaction of chloride ions (e.g., NaCl) with glycerol-based lipid precursors (e.g., monoacylglycerols) under high-temperature deodorization (>200°C). The mechanism involves nucleophilic substitution at the sn-3 position of glycerol, forming chloropropanol intermediates .

Acute Toxicity Profile Q: What are the acute toxicological effects of this compound exposure in animal models? A: Oral LD₅₀ values in rats range from 150–300 mg/kg body weight, with symptoms including renal tubular necrosis and neurotoxicity. The GHS classification is "Acute Toxicity Category 4" (H302: harmful if swallowed) .

Advanced Research Questions

Mechanistic Insights into Genotoxicity Q: How do conflicting data on this compound’s genotoxicity inform risk assessment? A: While in vitro studies show DNA strand breaks via reactive oxygen species (ROS), in vivo data are inconclusive. EFSA classifies it as "Muta 2" (suspected mutagen) due to potential epoxide intermediates, but dose-response thresholds in mammals remain debated. Contrasting results highlight the need for advanced models (e.g., organ-on-chip) to resolve metabolic activation pathways .

Metabolite Profiling in Biological Systems Q: What experimental models are used to study this compound metabolites in mammalian systems? A: Radiolabeled (¹⁴C) this compound is administered to rats, with metabolites extracted from urine via solid-phase extraction (SPE) and analyzed by LC-HRMS. Key metabolites include β-chlorolactic acid and thioglycolic acid conjugates, indicating hepatic CYP450 and glutathione-mediated detoxification .

Degradation Product Analysis Q: How can terahertz (THz) spectroscopy differentiate this compound from structural isomers? A: THz spectra (0.5–5 THz) reveal distinct intermolecular vibrational modes. For example, benzene-1,2-diol isomers show unique absorption peaks at 1.2 THz (catechol) vs. 1.5 THz (resorcinol). Density functional theory (DFT) simulations correlate these features with hydrogen-bonding networks in crystalline forms .

Analytical Method Development Q: What strategies improve the sensitivity of this compound detection in complex matrices? A:

  • Ion-Pairing Chromatography : Use of ammonium formate (10 mM) in mobile phases enhances ionization efficiency in negative ESI mode .
  • Isotope Dilution : Deuterated internal standards (e.g., d₅-3-MCPD) correct for matrix effects in GC-MS .

Interaction with Biomolecules Q: Does this compound form adducts with nucleophilic amino acids? A: Yes. In silico docking studies predict covalent binding with cysteine residues via SN2 displacement of chloride. Experimental validation using MALDI-TOF shows adduct formation (e.g., m/z 283.1 for cysteine-chloropropanol) in simulated gastric fluid (pH 2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.